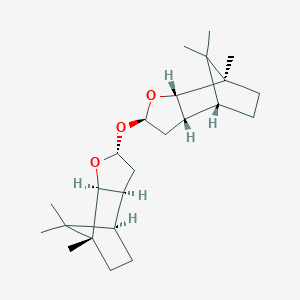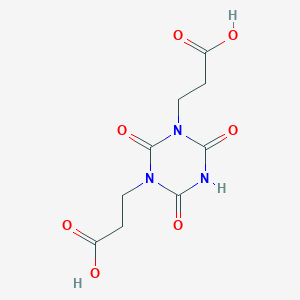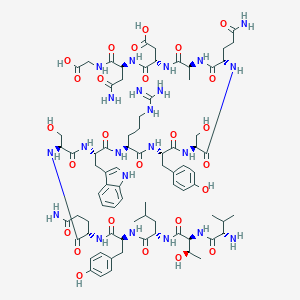
2-苄基氨基吡啶
描述
Synthesis Analysis
2-Benzylaminopyridine can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Benzylaminopyridine consists of a pyridine ring attached to a benzylamine group. The molecular weight is 184.24 g/mol .Chemical Reactions Analysis
2-Benzylaminopyridine reacts with BBr3 to yield the corresponding amino or hydroxy substituted compounds . It also forms 5- and 6-coordinated organometallic complexes of gallium (III) and indium (III) .Physical And Chemical Properties Analysis
2-Benzylaminopyridine is a solid at 20 degrees Celsius . It has a melting point of 95-97 °C and a boiling point of 116-131 °C/0.6 mmHg .科学研究应用
Bioactive Ligands in Medicinal Chemistry
2-Benzylaminopyridine: derivatives, particularly Schiff bases, are recognized for their bioactivity. They can mimic pyridoxal-amino acid systems, which are crucial in metabolic reactions. These compounds exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities .
Chemosensors for Ion Recognition
Schiff bases derived from pyridine derivatives, including 2-Benzylaminopyridine , show strong binding abilities towards various cations and anions. They possess unique photophysical properties, making them suitable for developing chemosensors that can detect specific ions in environmental and biological media .
Organometallic Complexes
2-Benzylaminopyridine: reacts with certain reagents like BBr3 to yield amino or hydroxy substituted compounds. It is also known to form 5- and 6-coordinated organometallic complexes with gallium (III) and indium (III), which have potential applications in materials science and catalysis .
Pharmaceutical Drug Design and Development
As a nitrogen-based heterocyclic compound, 2-Benzylaminopyridine is widely used in drug design and development. Its structural flexibility allows it to be incorporated into various pharmacophores, enhancing the efficacy and specificity of pharmaceuticals .
Precursor to Agrochemicals
The versatility of 2-Benzylaminopyridine extends to the agricultural sector, where it serves as a precursor for the synthesis of agrochemicals. These compounds play a role in protecting crops and improving yield .
Solvent and Reactant in Chemical Industries
Due to its solvent properties and reactivity, 2-Benzylaminopyridine is utilized in various chemical reactions, including nucleophilic and electrophilic substitution, and N-protonation. This makes it a valuable compound in chemical-based industries .
安全和危害
未来方向
While specific future directions for 2-Benzylaminopyridine are not mentioned in the retrieved sources, similar compounds like 2-aminopyrimidine derivatives have shown potential in treating diseases like sleeping sickness and malaria . This suggests that 2-Benzylaminopyridine could also have potential therapeutic applications.
作用机制
Mode of Action
It’s known that 2-benzylaminopyridine forms 5- and 6-coordinated organometallic complexes of gallium (iii) and indium (iii) .
Biochemical Pathways
2-Benzylaminopyridine has been shown to inhibit the activity of tyrosine kinase . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.
Result of Action
属性
IUPAC Name |
N-benzylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHXNQXDQQMTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064508 | |
| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylaminopyridine | |
CAS RN |
6935-27-9 | |
| Record name | 2-(Benzylamino)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6935-27-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6W78559O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions has 2-benzylaminopyridine been shown to undergo?
A1: 2-Benzylaminopyridine can undergo electrophilic benzylation reactions. [, ] Research shows that reacting 2-benzylaminopyridine with benzyl chloride at high temperatures leads to the addition of a benzyl group to the pyridine ring. Interestingly, this reaction proceeds through an electrophilic mechanism, involving benzyl cations as reactive intermediates. []
Q2: Are there any specific structural features of 2-benzylaminopyridine that influence its reactivity?
A2: Yes, the presence of both the amino group and the benzylamino group on the pyridine ring significantly influences the reactivity of 2-benzylaminopyridine. [, ] These groups can participate in various reactions and influence the electron density of the pyridine ring, thereby affecting its reactivity towards electrophiles. The position of these substituents also plays a role, as evidenced by the formation of specific regioisomers in the electrophilic benzylation reactions. []
Q3: Besides direct reactions with 2-benzylaminopyridine, has it been used as a building block for synthesizing other compounds?
A3: Yes, 2-benzylaminopyridine serves as a versatile starting material for synthesizing more complex heterocyclic compounds. For example, researchers have successfully synthesized pyrido[2',3':4,5]imidazo[1,2-a]pyrimidines by reacting 2-benzylaminopyridine derivatives with N-(3-chloropropanoyl)carbonimidic dichloride. [] This highlights the utility of 2-benzylaminopyridine in constructing diverse molecular scaffolds with potential biological activity.
Q4: Has 2-benzylaminopyridine exhibited any biological activity?
A4: While limited research is available on the direct biological activity of 2-benzylaminopyridine, studies have explored its potential in counteracting the toxicity of paraquat, a herbicide. [, ] Interestingly, 2-benzylaminopyridine itself did not show inhibitory effects on specific Hill reactions in isolated chloroplasts, unlike some other pyridyl derivatives. [, ] This suggests that its structure might require modifications to achieve desired biological effects.
Q5: What is known about the metabolism of 2-benzylaminopyridine?
A5: Studies on rats identified N-(2-dimethylaminoethyl)benzylamine and 2-benzylaminopyridine as urinary metabolites of tripelennamine, an antihistamine. [] This finding indicates that N-depyridination and N-dedimethylaminoethylation are potential metabolic pathways for tripelennamine, leading to the formation of 2-benzylaminopyridine as a metabolite. [] This metabolic insight provides valuable information for understanding the breakdown and elimination of compounds structurally related to 2-benzylaminopyridine.
Q6: Are there any known applications of 2-benzylaminopyridine derivatives?
A6: Derivatives of 2-benzylaminopyridine, specifically N-alkyl-2-benzylaminopyridinium iodides, have shown promising bactericidal properties. [] Researchers observed that the length of the alkyl chain significantly influences the bactericidal activity, with the derivative containing a dodecyl chain exhibiting the highest efficacy. [] This structure-activity relationship suggests that the hydrophobicity of the alkyl chain plays a crucial role in the bactericidal action of these compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)

![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)





![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)

